1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea
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Overview
Description
1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea is a complex organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of an appropriate anthranilic acid derivative with a suitable reagent such as formamide or its derivatives.
Introduction of the Furan-2-ylmethyl Group: This step involves the alkylation of the quinazolinone core with a furan-2-ylmethyl halide under basic conditions.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the furan ring, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]amine: Similar structure but with an amine group instead of a urea linkage.
1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]thiourea: Contains a thiourea group instead of a urea group.
Uniqueness
1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
941895-53-0 |
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Molecular Formula |
C21H15N5O3 |
Molecular Weight |
385.383 |
IUPAC Name |
1-(2-cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C21H15N5O3/c22-12-14-6-1-3-9-17(14)23-20(27)25-19-16-8-2-4-10-18(16)24-21(28)26(19)13-15-7-5-11-29-15/h1-11H,13H2,(H2,23,25,27) |
InChI Key |
JPPKIFWNAMHROP-NCELDCMTSA-N |
SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CO4 |
solubility |
not available |
Origin of Product |
United States |
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